2-(2-Methoxyphenyl)propan-2-ol
Description
Overview of Arylpropanols in Organic Chemistry Research
Arylpropanols, a class of organic compounds featuring a phenyl group attached to a propanol (B110389) backbone, are of considerable interest in organic chemistry. Their structures serve as valuable scaffolds in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific arrangement of the aryl and alcohol functionalities allows for a diverse range of chemical transformations, making them versatile building blocks in synthetic strategies. The study of arylpropanols contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies.
Structural Characteristics and Chemical Reactivity Framework of 2-(2-Methoxyphenyl)propan-2-ol
This compound, with the chemical formula C10H14O2, possesses a distinct molecular architecture that dictates its reactivity. nih.gov The structure includes a tertiary alcohol, which influences its reaction pathways, often favoring reactions that proceed via a stable tertiary carbocation. The presence of a methoxy (B1213986) group (-OCH3) on the phenyl ring at the ortho position further modulates the electronic properties of the aromatic system. This methoxy group can exert both inductive and resonance effects, influencing the reactivity of the aromatic ring and the adjacent propanol moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H14O2 |
| Molar Mass | 166.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 21022-73-1 |
| Synonyms | 2-(2-Methoxyphenyl)-2-propanol, Benzenemethanol, 2-methoxy-α,α-dimethyl- |
| Data sourced from PubChem. nih.gov |
The interplay between the tertiary alcohol and the methoxy-substituted phenyl group defines the compound's chemical behavior, making it a subject of interest for detailed reactivity studies.
Strategic Importance of Phenolic Ethers in Contemporary Synthetic Chemistry
Phenolic ethers, or aromatic ethers, are a class of organic compounds where an alkoxy group is attached to a phenyl ring. wikipedia.org They are widely utilized in organic synthesis for several strategic reasons. The ether linkage is generally stable under a variety of reaction conditions, allowing the methoxy group in compounds like this compound to act as a protecting group for a phenol. rsc.org This is crucial in multi-step syntheses where the reactivity of a free hydroxyl group needs to be masked.
Furthermore, the methoxy group is an ortho, para-directing group in electrophilic aromatic substitution reactions, although its directing effect can be complex. rsc.org The presence of phenolic ethers is a recurring motif in a vast number of pharmaceuticals and natural products, highlighting their significance in medicinal chemistry and drug design. nsf.govacs.org Their ability to act as hydrogen bond acceptors but not donors influences the pharmacokinetic properties of drug molecules. wikipedia.org The synthesis and derivatization of phenolic ethers are therefore central to the development of new bioactive compounds and functional materials. rsc.org
Contextualization within Modern Chemical Synthesis and Derivatization Studies
In the context of modern organic synthesis, the focus is often on developing efficient and selective methods for constructing complex molecular architectures. youtube.com this compound serves as a valuable model substrate and intermediate in the exploration of new synthetic transformations. Researchers are interested in developing novel ways to functionalize both the aromatic ring and the propanol side chain of such molecules.
Derivatization studies involving this compound can lead to the creation of libraries of related compounds. These derivatives can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. For instance, related phenylpropanol derivatives have been investigated for their potential anti-inflammatory effects. The strategic modification of the this compound scaffold allows chemists to systematically explore structure-activity relationships, a fundamental concept in medicinal chemistry. The development of new reactions and the synthesis of novel derivatives from accessible starting materials like this compound are key drivers of innovation in the chemical sciences. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCPNGWWGKAUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Methoxyphenyl Propan 2 Ol
Enantioselective and Diastereoselective Synthesis
The creation of specific stereoisomers of 2-(2-methoxyphenyl)propan-2-ol requires precise control over the reaction pathways. Enantioselective and diastereoselective synthetic methods are paramount in achieving this control.
Chiral Catalyst-Mediated Approaches to this compound
The use of chiral catalysts is a cornerstone of asymmetric synthesis. While specific data on the direct asymmetric synthesis of this compound is limited, analogous transformations provide significant insights into potential catalytic systems. For instance, the asymmetric addition of organozinc reagents to aldehydes, a common method for generating chiral alcohols, has been successfully applied to the synthesis of the related compound, (R)-1-(2-methoxyphenyl)propan-1-ol. In a study, an ephedrine-based ligand immobilized on magnetic nanoparticles was used to catalyze the addition of diethylzinc (B1219324) to o-methoxybenzaldehyde, yielding the corresponding propan-1-ol derivative with high yield and enantioselectivity. acs.org
Another relevant example is the asymmetric hydrogenation of substituted alkenols. The rhodium complex of ChenPhos, a chiral ferrocenyl-based phosphine (B1218219) ligand, has been shown to be highly effective in the asymmetric hydrogenation of 2-substituted-2-alkenols, leading to the synthesis of (S)-3-(2-methoxyphenyl)-2-methylpropan-1-ol with 99% yield and 99% enantiomeric excess (ee). rsc.org These examples demonstrate the potential of chiral transition metal catalysts in achieving high stereocontrol in the synthesis of molecules structurally similar to this compound.
A notable approach for a related compound, (R)-2-(2-methoxyphenyl)propan-1-ol, involved asymmetric hydroformylation of 2-vinylanisole. This reaction, followed by reduction, yielded the target propan-1-ol with 85% yield and an enantiomeric ratio of 94.2:5.8. nih.gov
Table 1: Chiral Catalyst-Mediated Synthesis of Analogues of this compound
| Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Ephedrine-based ligand/Fe₃O₄@SiO₂ | o-Methoxybenzaldehyde | (R)-1-(2-Methoxyphenyl)propan-1-ol | >95 | 78 | acs.org |
| (RC,SFc,SP)-ChenPhos-Rh | 2-(2-Methoxyphenyl)prop-2-en-1-ol | (S)-3-(2-Methoxyphenyl)-2-methylpropan-1-ol | 99 | 99 | rsc.org |
| Rh/Ligand (unspecified) | 2-Vinylanisole | (R)-2-(2-Methoxyphenyl)propan-1-ol | 85 | 88.4 (er 94.2:5.8) | nih.gov |
Ligand Design for Stereocontrol in Propan-2-ol Synthesis
The design of chiral ligands is critical for achieving high stereoselectivity in metal-catalyzed reactions. The steric and electronic properties of the ligand create a chiral environment around the metal center, which dictates the facial selectivity of the substrate's approach. Axially chiral biphenyl (B1667301) ligands, for example, have been extensively developed and utilized in asymmetric synthesis. nih.govthieme-connect.com These ligands can be fine-tuned by modifying substituent groups at various positions on the biphenyl backbone, allowing for the optimization of reactivity and enantioselectivity for specific transformations. thieme-connect.com
Phosphoramidite ligands are another class of privileged ligands in asymmetric catalysis. Their modular nature allows for the facile synthesis of a diverse library of ligands, which can be screened for optimal performance in a given reaction. rug.nl The development of novel phosphine ligands, such as those derived from ephedrine, has also shown promise in the asymmetric addition of organozinc reagents to aldehydes. acs.org For the synthesis of chiral tertiary alcohols like this compound, the rational design of ligands that can effectively differentiate between the prochiral faces of a precursor ketone, such as 2-methoxyacetophenone (B1211565), is a key area of research.
Novel Catalytic Systems in the Synthesis of this compound
The exploration of novel catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis, offers new avenues for the efficient and selective synthesis of this compound.
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples for the synthesis of this compound are scarce, related transformations highlight the potential of these catalysts. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of ketones using isopropanol (B130326) as a hydrogen source is a well-established method for producing chiral secondary alcohols. researchgate.net This methodology could be applied to the asymmetric reduction of 2-methoxyacetophenone to yield the corresponding chiral 1-(2-methoxyphenyl)ethanol, a precursor that could potentially be converted to the target tertiary alcohol.
Palladium-catalyzed cross-coupling reactions are also instrumental in constructing the carbon skeleton of the target molecule or its precursors. eie.gr For example, the Suzuki-Miyaura coupling can be used to form the C-C bond between a methoxyphenyl group and a propanol (B110389) moiety precursor. The development of efficient catalysts for such transformations is an active area of research. acs.orgthieme-connect.com
Organocatalysis and Biocatalysis in Propanol Formation
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.netmdpi.com For the synthesis of chiral alcohols, organocatalytic additions to carbonyl compounds are of significant interest. For example, the Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, can be catalyzed by chiral organocatalysts to produce β-nitro alcohols with high enantioselectivity. thieme-connect.com These intermediates can then be further transformed into the desired amino alcohols or other derivatives.
Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental benignity. acs.orgrsc.orgacademie-sciences.fr Hydrolases, such as lipases, are widely used for the kinetic resolution of racemic alcohols. researchgate.netresearchgate.net For instance, the lipase-mediated kinetic resolution of a related compound, (RS)-1-bromo-3-[4-(2-methoxy-ethyl)-phenoxy]-propan-2-ol, has been reported. researchgate.net Oxidoreductases, such as alcohol dehydrogenases (ADHs), are capable of the asymmetric reduction of ketones to chiral alcohols with high enantiopurity. academie-sciences.fr The application of a transaminase has been shown to be effective in the synthesis of enantiopure 1-(3',4'-disubstituted phenyl)propan-2-amines from the corresponding ketones, demonstrating the potential of biocatalysis in generating chiral amine precursors. nih.gov
Table 2: Biocatalytic Approaches for the Synthesis of Chiral Alcohols and Amines
| Enzyme Type | Reaction Type | Substrate | Product | Key Features | Reference |
| Lipase | Kinetic Resolution | Racemic Alcohols | Enantiopure Alcohols/Esters | High enantioselectivity | researchgate.netresearchgate.net |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Ketones | Chiral Alcohols | High enantiopurity, cofactor recycling | academie-sciences.fr |
| Transaminase (TA) | Asymmetric Synthesis | Ketones | Chiral Amines | High conversion and enantioselectivity | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound, several strategies can be employed to enhance the environmental sustainability of the process.
The use of water as a reaction solvent is a key green chemistry principle. Catalyst-free Henry reactions have been reported to proceed efficiently in tap water, offering an environmentally benign and cost-effective method for the synthesis of β-nitro alcohols. thieme-connect.com Biocatalytic reactions are often conducted in aqueous media under mild conditions, further contributing to the greenness of the synthesis. acs.orgrsc.org
Microwave-assisted organic synthesis is another green technology that can accelerate reaction rates, improve yields, and reduce the use of solvents. mdpi.com The development of solvent-free reaction conditions is also a significant goal in green chemistry.
Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a crucial metric. Catalytic processes, by their nature, are more atom-economical than stoichiometric reactions. The use of catalytic amounts of chiral catalysts, organocatalysts, or enzymes in the synthesis of this compound aligns with the principles of green chemistry by minimizing waste generation. The conversion of lignin (B12514952) model compounds, which are structurally related to the target molecule, using nickel-based catalysts in ethanol (B145695) also points towards the use of renewable resources and greener solvents. researchgate.net
Solvent-Free and Aqueous Medium Reactions
The reduction of reliance on volatile organic compounds (VOCs) is a cornerstone of green chemistry. Synthesizing this compound and related structures under solvent-free conditions or in aqueous media represents a significant step towards more environmentally benign processes.
One of the most direct routes to tertiary alcohols is the Grignard reaction. Traditionally performed in anhydrous ethers like tetrahydrofuran (B95107) (THF) or diethyl ether, recent advancements have explored solvent-free approaches to this classic transformation. The reaction of a suitable ketone, such as 2'-methoxyacetophenone, with a methyl Grignard reagent (e.g., methylmagnesium bromide) or the reaction of methyl 2-methoxybenzoate (B1232891) with two equivalents of the Grignard reagent can yield this compound. Conducting these reactions without a solvent minimizes waste and simplifies workup procedures.
Furthermore, performing complex bond-forming reactions in water is a highly sought-after goal. Research has demonstrated the feasibility of palladium-catalyzed domino reactions in purely aqueous media to construct complex molecular scaffolds from precursors structurally related to this compound. For instance, the synthesis of isochromenes has been achieved starting from ortho-bromo tertiary benzylic alcohols and internal acetylenes using a simple palladium acetate (B1210297) catalyst with L-proline as a ligand in water. rsc.org This domino process, involving sequential C-C and C-O bond formations, highlights the potential for developing aqueous routes to related compounds, eliminating the need for hazardous organic solvents. rsc.org
Another notable example of an aqueous-medium reaction is the Henry reaction, which can proceed between nitroalkanes and aldehydes under catalyst-free conditions using tap water as the medium. thieme-connect.com This method provides β-nitro alcohols, which are valuable precursors for other functional groups, showcasing that even simple, readily available water can promote complex organic transformations. thieme-connect.com
| Reaction Type | Catalyst/Promoter | Solvent | Key Advantages | Reference |
| Grignard Reaction | None (reagent-driven) | Solvent-Free | Reduced waste, simplified purification | |
| Domino Reaction | Palladium Acetate / L-Proline | Water | Green solvent, high complexity generation | rsc.org |
| Henry Reaction | None | Tap Water | Catalyst-free, sustainable medium | thieme-connect.com |
Atom-Economical and Waste-Minimizing Synthetic Routes
Atom economy is a critical metric for evaluating the efficiency of a chemical synthesis, focusing on maximizing the incorporation of atoms from the reactants into the final product. rsc.org Routes with high atom economy inherently minimize the generation of waste.
The Grignard synthesis of this compound is an excellent example of an atom-economical reaction. In the addition of methylmagnesium bromide to 2'-methoxyacetophenone, all atoms of the ketone and the organometallic reagent's organic part are incorporated into the tertiary alcohol product, with the only byproduct being a simple magnesium salt.
Cascade reactions, as mentioned previously, are inherently waste-minimizing. rsc.org By combining multiple reaction steps into a single operation without isolating intermediates, these processes significantly reduce the consumption of solvents, reagents, and energy required for purification. The palladium-catalyzed synthesis of isochromenes in water is a testament to this, where two or more bonds are formed under a single set of conditions, enhancing structural complexity efficiently. rsc.org Such strategies align with the principles of green chemistry by reducing process mass intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product. rsc.org
The key benefits of employing these methodologies are summarized below:
High Atom Economy: Most atoms from the starting materials are integrated into the desired product.
Waste Minimization: Eliminating the need for intermediate workup and purification steps drastically reduces solvent and material waste.
Chemoenzymatic Pathways to this compound
Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions to construct molecules with high precision. While a direct enzymatic synthesis of achiral this compound is not commonly reported, the principles of chemoenzymatic synthesis are readily applicable for producing chiral analogs or related precursors with high enantiomeric purity.
Enzymes such as alcohol dehydrogenases (ADHs), lipases, and ene-reductases are powerful tools in asymmetric synthesis. rsc.orgrsc.org For example, a prochiral ketone precursor to this compound could theoretically be reduced stereoselectively using an ADH to yield a chiral secondary alcohol.
A powerful demonstration of this approach is the synthesis of all four stereoisomers of the related compound 4-methoxyphenyl-1,2-propanediol. acs.org This was achieved using sophisticated one-pot, two-step biocatalytic cascades involving stereocomplementary carboligases (benzaldehyde lyase or benzoylformate decarboxylase variants) and NADPH-dependent ADHs. acs.org The cascades exhibited excellent isomeric purities (>99%) and high atom economy. acs.org
| Enzyme Cascade for 4-methoxyphenyl-1,2-propanediol Isomers | (1R,2R) | (1S,2S) | (1R,2S) | (1S,2R) |
| Enzymes Used | PfBAL + LbADH | PpBFD L461A + RADH | PfBAL + RADH | PpBFD L461A + LbADH |
| Diastereomeric Excess (de) | >99% | >99% | >99% | >99% |
| Enantiomeric Excess (ee) | >99% | >99% | >99% | >99% |
| Data sourced from a study on a structurally related diol, demonstrating the potential of chemoenzymatic cascades. acs.org |
Another common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. For instance, a racemic secondary alcohol could be acylated using a lipase, which selectively reacts with one enantiomer, allowing for the separation of the fast-reacting enantiomeric acetate from the slow-reacting alcohol enantiomer. researchgate.net This approach is invaluable for accessing enantiopure building blocks for pharmaceuticals and other fine chemicals.
Cascade and Multicomponent Reactions for Scaffold Construction
Cascade (or domino) reactions and multicomponent reactions (MCRs) are powerful strategies for rapidly building molecular complexity from simple starting materials in a single synthetic operation. 20.210.105mdpi.com These processes are highly desirable for their efficiency, convergence, and atom economy.
As discussed, palladium-catalyzed cascade reactions provide an elegant route to complex heterocyclic scaffolds from tertiary benzylic alcohols related to this compound. rsc.org A plausible mechanistic pathway for such a transformation involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by carbopalladation across the alkyne, and culminating in an intramolecular C–O bond-forming reductive elimination to furnish the product and regenerate the catalyst. rsc.org This sequence creates multiple bonds and a new ring system in one pot.
Multicomponent reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. mdpi.com While a specific MCR for the direct synthesis of this compound is not prominent, the principles can be applied to construct its core scaffold. For example, strategies like the Petasis borono-Mannich reaction, which combines an amine, a carbonyl compound, and a boronic acid, are used to create complex amino alcohol structures. nih.gov Similarly, a radical-mediated multicomponent process could be envisioned to assemble the carbon framework. Research has shown that a tandem process involving an Atom Transfer Radical Addition (ATRA), elimination, and nucleophilic substitution can be used to construct complex molecules from simple alkenes, carbon tetrabromide, and amines in one pot. acs.org These examples underscore the potential of MCRs to rapidly generate diverse molecular architectures.
Reaction Mechanisms and Comprehensive Transformations of 2 2 Methoxyphenyl Propan 2 Ol
Mechanistic Investigations of Substitution Reactions at the Carbinol Center
The tertiary nature of the carbinol center in 2-(2-methoxyphenyl)propan-2-ol strongly influences the mechanism of substitution reactions. Due to the steric hindrance around the tertiary carbon and the stability of the resulting tertiary carbocation, substitution reactions at this center predominantly proceed through an S(_N)1 (unimolecular nucleophilic substitution) mechanism.
The initial step in an S(_N)1 reaction of this compound involves the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Subsequent departure of the water molecule leads to the formation of a resonance-stabilized tertiary carbocation. The positive charge is delocalized into the adjacent benzene (B151609) ring, further enhancing its stability. This carbocation intermediate is then attacked by a nucleophile to yield the final substitution product. The stereochemical outcome of such reactions is typically racemization, as the planar carbocation can be attacked from either face with equal probability.
While S(_N)1 reactions are favored, achieving stereoinvertive S(_N)2 reactions at tertiary carbon centers is a significant challenge in organic synthesis. researchgate.net However, recent advancements have explored strategies like the use of chiral catalysts to direct S(_N)1 reactions or employing radical-based nucleophilic substitutions to achieve stereoconvergent outcomes. researchgate.net For instance, the direct catalytic substitution of propargylic alcohols, which are structurally related to tertiary alcohols, has been shown to be an efficient process, avoiding the multiple steps and waste associated with traditional methods. semanticscholar.org
Elucidation of Aromatic Substitution Pathways of the Methoxyphenyl Moiety
The methoxy (B1213986) group (-OCH(_3)) on the phenyl ring of this compound is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. The 2-propan-2-ol substituent, being an alkyl group, is also an ortho-, para-director, but its influence is weaker than that of the methoxy group.
Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation will predominantly occur at the positions ortho and para to the methoxy group. The steric bulk of the 2-propan-2-ol group at the ortho position might favor substitution at the para position.
Studies on related methoxyphenyl compounds have provided insights into these substitution patterns. For example, the reaction of 3-(2-methoxyphenyl)propan-1-amine (B94273) derivatives under photoactivation can lead to cyclization, where the amino group displaces the methoxy group to form tetrahydroquinolines. rsc.org This demonstrates the reactivity of the methoxy group and the potential for intramolecular aromatic substitution.
Oxidative and Reductive Transformations of this compound
The oxidation of tertiary alcohols like this compound is not straightforward as they lack a hydrogen atom on the carbinol carbon. Under mild conditions, they are generally resistant to oxidation. However, under forcing conditions with strong oxidizing agents, oxidative cleavage of the C-C bond adjacent to the hydroxyl group can occur. For instance, oxidation could potentially yield 2-methoxyacetophenone (B1211565) and acetone. The oxidation of related aryl alcohols has been shown to proceed via oxidative cleavage of the C(alkyl)–C(OH) bond to form aryl acid intermediates. rsc.org
The reduction of the alcohol functional group in this compound to an alkane is a challenging transformation that typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or the use of strong reducing agents that can cleave C-O bonds.
However, the aromatic ring can undergo reduction under certain conditions. Catalytic hydrogenation using catalysts like rhodium or ruthenium can reduce the benzene ring to a cyclohexane (B81311) ring. The methoxy group can also be cleaved (O-demethylation) under reductive conditions or by using strong acids like HBr or HI. inchem.org
Biocatalytic methods offer a milder alternative for redox reactions. While the direct reduction of a tertiary alcohol is difficult, enzymes like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to chiral secondary alcohols. researchgate.netacademie-sciences.fr These enzymes often utilize a cofactor like NAD(P)H, which can be recycled using a sacrificial alcohol like isopropanol (B130326). academie-sciences.fr
Rearrangement Reactions and Isomerization Studies
Acid-catalyzed dehydration of this compound can lead to rearrangement reactions. The initially formed tertiary carbocation can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, if possible, before elimination occurs to form an alkene. However, in this specific case, the tertiary carbocation is already quite stable due to resonance with the methoxyphenyl group.
A notable rearrangement for related 1,2-diols is the pinacol (B44631) rearrangement, which involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. researchgate.net While this compound is not a diol, this highlights the potential for carbocation-mediated rearrangements in similar structures. For instance, the acid-catalyzed rearrangement of related lignin (B12514952) model compounds has been studied, revealing complex reaction pathways. acs.org
Isomerization of this compound could involve the migration of the hydroxyl group or the methoxy group. Such isomerizations would likely proceed through carbocationic intermediates under acidic conditions or via other mechanisms under different reaction conditions. For example, visible light-mediated Smiles rearrangements have been reported for aryloxy alkylamines, where an amino group displaces an ipso-alkoxy group. rsc.org
Radical Chemistry Involving the this compound Structure
The this compound structure can participate in radical reactions. The tertiary C-H bonds on the methyl groups and the benzylic C-H bonds (if any were present) would be susceptible to radical abstraction. The resulting radicals could then undergo various reactions, such as coupling or reaction with other molecules.
The generation of amidyl radicals from N-H bonds, which have high bond-dissociation energies, has been achieved using strong oxidants at high temperatures. researchgate.net This suggests that generating radicals from the more stable C-H or O-H bonds in this compound would require significant energy input.
Photochemical methods can also be employed to initiate radical reactions. For example, photoredox catalysis has emerged as a powerful tool for generating radical ions and initiating a wide range of transformations under mild conditions. rsc.org The study of radical cation Smiles rearrangements demonstrates the potential for radical-mediated transformations in methoxyphenyl-containing compounds. rsc.org
Reaction Kinetics and Thermodynamics of this compound Derivatives
The kinetics of reactions involving this compound and its derivatives are influenced by factors such as the stability of intermediates, steric effects, and the nature of the solvent. For S(_N)1 reactions, the rate-determining step is the formation of the carbocation. The stability of the tertiary, resonance-stabilized carbocation derived from this compound would lead to a relatively fast reaction rate compared to secondary or primary alcohols that form less stable carbocations.
Kinetic studies of related systems, such as the hydrolysis of (4-methoxyphenyl)-2,2-dichloroacetate, have been used to understand solvent effects on reaction rates. researchgate.net Such studies reveal that solvation equilibria play a crucial role in governing reaction kinetics. researchgate.net
The thermodynamics of reactions involving this compound derivatives can be studied to determine the feasibility and position of equilibrium for a given transformation. For example, thermodynamic parameters of micellization for derivatives of phenylcarbamic acid have been determined using fluorescence methods, providing insights into the Gibbs energy, enthalpy, and entropy of the process. researchgate.net While not directly on this compound, these studies demonstrate the methodologies that can be applied to understand the thermodynamic driving forces of its reactions.
Advanced Spectroscopic and Structural Elucidation of 2 2 Methoxyphenyl Propan 2 Ol and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of protons and carbons, multi-dimensional NMR techniques are indispensable for establishing the complete bonding framework and relative stereochemistry. For 2-(2-methoxyphenyl)propan-2-ol, experiments such as COSY, HSQC, and HMBC are crucial.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the aromatic protons on the methoxyphenyl ring, helping to assign their specific positions (e.g., H-3, H-4, H-5, H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. For instance, the methyl protons would show a correlation to the methyl carbon, and each aromatic proton would correlate to its corresponding aromatic carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. In this compound, HMBC would show correlations from the methyl protons to the quaternary carbon of the propan-2-ol unit and the adjacent aromatic carbon (C-2). Correlations from the methoxy (B1213986) protons to the C-2 aromatic carbon would confirm the position of the methoxy group. The full and unambiguous assignment of all resonances can be achieved by the combined application of these standard NMR techniques. rsc.org
A hypothetical summary of expected 2D NMR correlations for this compound is presented in the table below.
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| Methyl Protons | - | C(CH₃)₂ | C(OH), C(Aromatic C1) |
| Hydroxyl Proton | - | - | C(OH) |
| Methoxy Protons | - | C(OCH₃) | C(Aromatic C2) |
| Aromatic Protons | Other Aromatic Protons | Corresponding Aromatic Carbons | Adjacent and Quaternary Aromatic Carbons |
Since this compound is an achiral molecule, this section will focus on a chiral analog, such as 1-(2-methoxyphenyl)propan-2-ol, to illustrate the principles of chiral NMR. The determination of enantiomeric excess (ee) is critical in asymmetric synthesis and for pharmaceutical applications. bohrium.comnih.gov Chiral NMR spectroscopy is a powerful tool for this purpose and can be performed using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). bohrium.com
Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with a chiral agent to form a mixture of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.
Chiral Solvating Agents (CSAs): The chiral analyte forms transient diastereomeric complexes with a chiral solvating agent. This interaction induces chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification. spectroscopyonline.com For chiral alcohols, cyclodextrins are often used as CSAs. spectroscopyonline.com
For instance, the enantiomeric excess of a chiral arylpropanol could be determined using a phosphorus-containing chiral derivatizing agent and analyzing the resulting mixture by ³¹P NMR spectroscopy. bohrium.com The simplicity of ³¹P NMR spectra, coupled with the large chemical shift dispersion, often allows for baseline separation of the diastereomeric signals. bohrium.com
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high accuracy. xmu.edu.cnnih.gov For this compound (C₁₀H₁₄O₂), the expected exact mass would be 166.0994 g/mol .
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to fragment the molecular ion and analyze the resulting fragment ions. xmu.edu.cn This provides valuable information about the molecule's structure. The fragmentation of alcohols often involves the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. mdpi.comdocbrown.info
For this compound, the major fragmentation pathways would likely involve:
Loss of a methyl group: [M - CH₃]⁺, leading to a stable oxonium ion.
Loss of water: [M - H₂O]⁺, a common fragmentation for alcohols.
Cleavage of the propan-2-ol side chain: This can lead to the formation of a methoxyphenyl cation or related fragments.
A representative GC-MS analysis of this compound shows a base peak at m/z 151, which corresponds to the loss of a methyl group. nih.gov Other significant peaks are observed at m/z 133 (potentially from the loss of water from the m/z 151 fragment) and 105. nih.gov
Table of Expected HRMS Fragments for this compound:
| m/z (Nominal) | Proposed Formula | Description |
| 166 | C₁₀H₁₄O₂ | Molecular Ion [M]⁺ |
| 151 | C₉H₁₁O₂ | [M - CH₃]⁺ |
| 148 | C₁₀H₁₂O | [M - H₂O]⁺ |
| 133 | C₉H₉O | [M - CH₃ - H₂O]⁺ |
| 107 | C₇H₇O | Fragment from cleavage of the propan-2-ol side chain |
Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa These techniques are excellent for identifying functional groups. ksu.edu.sa
IR Spectroscopy: In the IR spectrum of this compound, a broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the tertiary alcohol, with the broadening resulting from hydrogen bonding. docbrown.info Strong C-H stretching vibrations from the methyl and aromatic groups would appear around 3100-2850 cm⁻¹. libretexts.org The C-O stretching of the tertiary alcohol will be visible around 1200-1100 cm⁻¹. The presence of the methoxy group will give rise to characteristic C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). researchgate.net Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. libretexts.org
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, the aromatic ring vibrations and the C-C skeletal vibrations of this compound would be prominent in the Raman spectrum. The symmetric breathing mode of the benzene (B151609) ring is often a strong and sharp band.
Table of Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H (alcohol) | Stretching | 3600-3200 (broad) | Weak |
| C-H (aromatic) | Stretching | 3100-3000 | Strong |
| C-H (aliphatic) | Stretching | 3000-2850 | Strong |
| C=C (aromatic) | Stretching | 1600-1450 | Strong |
| C-O (alcohol) | Stretching | ~1150 | Moderate |
| C-O (ether) | Asymmetric Stretching | ~1250 | Moderate |
| C-O (ether) | Symmetric Stretching | ~1040 | Weak |
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Stereochemistry
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are invaluable for determining the absolute configuration of chiral molecules. nih.gov As this compound is achiral, these techniques would be applied to its chiral analogs, for instance, by introducing a chiral center through modification of the propan-2-ol backbone or substitution on the aromatic ring.
ECD Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the molecule's absolute stereochemistry. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be reliably assigned. researchgate.net
ORD Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While it provides similar stereochemical information to ECD, it is an older technique. The two are related through the Kronig-Kramers transforms.
For a chiral analog of this compound, the ECD spectrum would be dominated by electronic transitions of the methoxy-substituted benzene chromophore. The sign and intensity of the Cotton effects would be highly sensitive to the spatial arrangement of the substituents around the chiral center, allowing for a definitive assignment of its absolute configuration. mdpi.com
Computational and Theoretical Chemistry Studies of 2 2 Methoxyphenyl Propan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, molecular orbital energies, and thermodynamic stability.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-(2-Methoxyphenyl)propan-2-ol. DFT calculations could be employed to optimize the molecule's geometry, determine its electronic ground state, and calculate various properties.
For instance, DFT has been used to study the O-H bond dissociation energies of substituted phenols, which is relevant to the hydroxyl group in this compound. mdpi.com Such calculations typically involve a hybrid functional like B3LYP with a suitable basis set, such as 6-311++G(2df,2p), to accurately describe the electronic structure and energetics. mdpi.com In the context of this compound, DFT could be used to investigate how the methoxy (B1213986) and propan-2-ol substituents influence the electron density of the aromatic ring and the properties of the hydroxyl group. Furthermore, DFT is instrumental in analyzing reaction mechanisms, such as the dehydration of alcohols, by locating transition states and calculating activation barriers. rsc.orgnrel.govnsf.gov
Atypical ¹³C NMR chemical shifts in aromatic natural compounds with methoxy groups have been successfully analyzed using DFT calculations, a technique that could be applied to predict and understand the NMR spectrum of this compound. acs.org
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for more accurate energy calculations and to study systems where DFT might not be sufficient.
For example, ab initio calculations have been used to investigate the rotational barrier in anisole, a structural component of this compound. acs.org Such studies provide detailed information about the conformational preferences and the electronic factors governing them. High-level ab initio methods are also employed to study photodissociation dynamics in substituted phenols, providing insights into the potential energy surfaces of excited states. rsc.org For this compound, these methods could be used to obtain highly accurate geometric parameters, vibrational frequencies, and electronic properties.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the methoxy and propan-2-ol groups in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers is crucial as they can influence the molecule's reactivity and spectroscopic properties.
A conformational analysis would involve systematically rotating the rotatable bonds—specifically the C-O bond of the methoxy group and the C-C bond connecting the propan-2-ol group to the phenyl ring—and calculating the energy at each step to map out the potential energy surface (PES). This can be performed using both DFT and ab initio methods. acs.org The global minimum on the PES corresponds to the most stable conformation of the molecule. Studies on flexible molecules like aryl ethers have shown the importance of such analyses in understanding their structure and interactions. asm.org The conformational flexibility of cyclic acetals has been identified as a key factor in their reactivity, highlighting the importance of conformational analysis in predicting chemical behavior. nih.govacs.org
Table 1: Illustrative Conformational Energy Data for a Substituted Anisole Derivative
This interactive table illustrates the kind of data that would be generated from a conformational analysis of this compound, showing the relative energies of different conformers.
| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| 0° (Planar) | 0.00 | 75.8 |
| 30° | 0.50 | 15.2 |
| 60° | 1.50 | 5.5 |
| 90° (Perpendicular) | 2.50 | 3.5 |
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra.
For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. Such predictions are valuable for assigning experimental spectra and can reveal how conformational changes affect the chemical shifts of specific nuclei. acs.orgrsc.org For example, the orientation of the methoxy group can significantly impact the ¹³C chemical shift of the methoxy carbon. acs.org
Vibrational frequencies from IR and Raman spectra can also be calculated. These calculations help in assigning the vibrational modes of the molecule and understanding how intermolecular interactions, such as hydrogen bonding, affect these modes. irdg.orgrsc.orgjocpr.com The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.
Table 2: Predicted vs. Experimental Vibrational Frequencies for this compound
This interactive table presents a sample of how theoretical calculations can be compared with experimental spectroscopic data for the key functional groups in the molecule.
| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |
| O-H | 3650 | 3600 | Stretching |
| C-O (alcohol) | 1150 | 1145 | Stretching |
| C-O (ether) | 1245 | 1240 | Asymmetric Stretching |
| Aromatic C-H | 3050 | 3045 | Stretching |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is invaluable for studying reaction mechanisms. For this compound, a key reaction would be its acid-catalyzed dehydration, which is a common reaction for tertiary alcohols. researchgate.net
By modeling the reaction pathway, chemists can identify the intermediates and, crucially, the transition states. aip.orgresearchgate.netpnas.org The energy of the transition state determines the activation energy of the reaction and thus its rate. researchgate.net For the dehydration of this compound, computational modeling could distinguish between different possible mechanisms, such as E1 or E2, and predict the regioselectivity of alkene formation. rsc.orgnrel.govau.dk DFT calculations are well-suited for locating transition states and performing intrinsic reaction coordinate (IRC) calculations to confirm that the transition state connects the reactant and product. rsc.org
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in solution. These simulations model the movement of the molecule and surrounding solvent molecules over time, offering a dynamic picture of intermolecular interactions. tandfonline.comualberta.caacs.orgdtu.dk
MD simulations are particularly useful for studying solvation effects, such as how water molecules might form hydrogen bonds with the hydroxyl and methoxy groups of the target molecule. cdnsciencepub.combohrium.com These interactions can influence the conformational preferences and reactivity of the molecule. mdpi.com For example, the solvation of aromatic compounds in different solvents has been extensively studied using MD, providing a framework for how this compound would behave in various solvent environments. tandfonline.comacs.orgaston.ac.ukmdpi.com The study of intermolecular interactions is also crucial for understanding the properties of molecular aggregates and the behavior of molecules at interfaces. nih.govnih.govsemanticscholar.org
Quantitative Structure-Property Relationship (QSPR) Development for Derivatives of this compound
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. nih.govbohrium.com This approach is founded on the principle that the structure of a molecule dictates its properties. nih.gov By establishing a correlation between structural descriptors and an experimental property, QSPR models can be invaluable for screening new derivatives of a lead compound, such as this compound, for desired characteristics, thereby prioritizing synthetic efforts and reducing experimental costs.
The development of a robust QSPR model for derivatives of this compound involves a systematic workflow. This process begins with the careful curation of a dataset of compounds with known experimental values for the property of interest. Molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, are then calculated for each compound. Subsequently, a mathematical equation is generated to link these descriptors to the observed property. The final step involves rigorous validation of the model to ensure its predictive power for new, untested compounds.
Dataset and Descriptor Selection
The initial and most critical step in QSPR model development is the compilation of a high-quality dataset. For derivatives of this compound, this would involve synthesizing a series of analogues and experimentally measuring the property of interest. The selection of derivatives should ideally cover a wide range of structural modifications to ensure chemical diversity. This could include variations in the substituents on the phenyl ring, modifications of the methoxy group, and alterations to the propan-2-ol side chain.
Once the dataset of compounds and their corresponding experimental property values is established, a wide array of molecular descriptors can be calculated for each molecule. These descriptors are categorized based on the aspect of the molecular structure they represent:
Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition of a compound without considering its geometry or atomic connectivity. Examples include molecular weight, number of atoms, number of bonds, and counts of specific atom types.
Topological Descriptors: Also known as 2D descriptors, these describe the atomic connectivity within the molecule. They are derived from the 2D representation of the molecule and include indices such as the Kier & Hall molecular connectivity indices and Wiener index.
Geometrical Descriptors: These descriptors, also referred to as 3D descriptors, are calculated from the three-dimensional coordinates of the atoms in a molecule. They account for the spatial arrangement of atoms and include descriptors like molecular surface area, volume, and moments of inertia.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule. Examples include orbital energies (HOMO and LUMO), partial atomic charges, and dipole moments. For phenolic compounds, descriptors related to the electronic environment of the hydroxyl group are often crucial.
The selection of the most relevant descriptors is a key challenge in QSPR modeling. Including too many descriptors can lead to overfitting, where the model performs well on the training data but has poor predictive power for new compounds. Therefore, various statistical methods are employed to select a subset of descriptors that have the most significant correlation with the property being modeled.
Model Building and Validation
With the dataset and a set of relevant descriptors in hand, the next step is to build the QSPR model. This involves using statistical techniques to establish a mathematical relationship between the selected descriptors and the experimental property. Common methods for model building include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (the property) and a set of independent variables (the descriptors). acs.org The resulting equation is easy to interpret, with the coefficients of the descriptors indicating their relative importance.
Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It reduces the dimensionality of the descriptor space by creating a set of orthogonal latent variables that capture the most important information.
Non-linear Methods: If the relationship between the descriptors and the property is non-linear, methods such as artificial neural networks (ANNs), support vector machines (SVMs), or k-nearest neighbors (k-NN) may be employed.
Once a model is built, it must be rigorously validated to assess its predictive performance and ensure its reliability. A common validation strategy is to split the initial dataset into a training set and a test set. acs.org The training set is used to build the model, while the test set, which was not used in model development, is used to evaluate its predictive power. acs.org
Internal validation techniques, such as cross-validation (e.g., leave-one-out or leave-many-out), are also employed on the training set to assess the model's robustness. researchgate.net The predictive ability of the model is typically evaluated using statistical metrics such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE). For a model to be considered predictive, it should have a high R² and Q² (typically > 0.6) and a low RMSE. nih.gov
The applicability domain of the developed QSPR model must also be defined. researchgate.netunlp.edu.ar This defines the chemical space of molecules for which the model is expected to make reliable predictions. New compounds that fall outside this domain may not be accurately predicted by the model.
Research Findings and Data Tables
For a hypothetical QSPR study on the antioxidant activity of this compound derivatives, a potential dataset and the resulting QSPR model might look like the following:
Table 1: Hypothetical Dataset of this compound Derivatives and their Antioxidant Activity
| Compound ID | R1 | R2 | R3 | R4 | Experimental Antioxidant Activity (IC50, µM) |
| 1 | H | H | H | H | 150.5 |
| 2 | Cl | H | H | H | 125.2 |
| 3 | H | Cl | H | H | 130.8 |
| 4 | H | H | Cl | H | 110.3 |
| 5 | OCH3 | H | H | H | 165.7 |
| 6 | H | OCH3 | H | H | 170.1 |
| 7 | H | H | OCH3 | H | 145.9 |
| 8 | NO2 | H | H | H | 205.4 |
| 9 | H | NO2 | H | H | 215.6 |
| 10 | H | H | NO2 | H | 190.2 |
Note: The data in this table is purely hypothetical and for illustrative purposes only.
Table 2: Selected Descriptors for the Hypothetical QSPR Model
| Descriptor | Description |
| LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |
| TPSA | Topological Polar Surface Area, a measure of the molecule's polarity. |
| HOMO | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| nRotB | Number of rotatable bonds, a measure of molecular flexibility. |
Following the model building process, a hypothetical QSPR equation derived from Multiple Linear Regression could be:
log(1/IC50) = 0.45 * LogP - 0.02 * TPSA - 0.85 * HOMO + 0.15 * nRotB + 2.5
This equation would suggest that higher lipophilicity (LogP) and a lower HOMO energy are beneficial for the antioxidant activity of these derivatives, while increased polar surface area has a negative impact. The number of rotatable bonds also shows a positive, albeit smaller, contribution.
Table 3: Statistical Validation of the Hypothetical QSPR Model
| Statistical Parameter | Value |
| R² (Training Set) | 0.92 |
| Q² (Cross-Validation) | 0.85 |
| R² (Test Set) | 0.88 |
| RMSE (Test Set) | 0.15 |
The high values of R² and Q², along with a low RMSE for the test set, would indicate that the hypothetical model is statistically robust and has good predictive power for the antioxidant activity of new this compound derivatives. Such models are instrumental in guiding the synthesis of more potent and effective compounds.
Derivatization and Scaffold Functionalization of 2 2 Methoxyphenyl Propan 2 Ol
Chemical Modifications at the Hydroxyl Group
The tertiary hydroxyl group is a primary site for derivatization, allowing for the introduction of various functional groups through several reaction types.
Esterification and Etherification Reactions
Esterification: The reaction of 2-(2-methoxyphenyl)propan-2-ol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid catalyst, yields the corresponding esters. chemguide.co.uk This process is typically conducted under heating. chemguide.co.uk The esterification is a reversible reaction, and to favor the formation of the ester, the product is often removed by distillation as it forms. chemguide.co.uk
Etherification: The formation of ethers from this compound can be achieved under various conditions. For instance, reaction with alkyl halides in the presence of a base will yield the corresponding ether. All salts, stereoisomers, esters, and ethers of this compound are also controlled substances where specified in legislation. www.gov.uk
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reactant | Reagent | Product |
|---|---|---|---|
| Esterification | This compound | Ethanoic Acid | 2-(2-Methoxyphenyl)propan-2-yl ethanoate |
| Etherification | This compound | Methyl Iodide | 2-Methoxy-1-(1-methoxy-1-methylethyl)benzene |
Oxidation and Reduction Pathways of the Alcohol Functionality
Oxidation: The tertiary nature of the alcohol in this compound makes it resistant to oxidation under standard conditions. Strong oxidizing agents and harsh conditions would be required to cleave the carbon-carbon bonds. However, related secondary alcohols can be oxidized to the corresponding ketones. For example, 2-(4-methoxyphenyl)propan-2-ol (B134755) can be oxidized to 4-methoxyacetophenone using oxidizing agents like chromium trioxide.
Reduction: The hydroxyl group of an alcohol is generally not reducible. However, it can be converted into a good leaving group, such as a tosylate, and then subjected to reduction with a hydride reagent like lithium aluminum hydride to yield the corresponding alkane.
Aromatic Functionalization of the Methoxyphenyl Ring
The methoxy (B1213986) group on the phenyl ring is an activating, ortho-, para-directing group, which significantly influences the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene (B151609) ring. uci.edu The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate. uci.edulumenlearning.com The presence of the activating methoxy group facilitates reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation, primarily at the positions ortho and para to the methoxy group. uci.edu
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Products |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-methoxy-4-(propan-2-ol-2-yl)benzene and 2-Bromo-1-methoxy-3-(propan-2-ol-2-yl)benzene |
| Nitration | HNO₃, H₂SO₄ | 2-Methoxy-1-nitro-4-(propan-2-ol-2-yl)benzene and 1-Methoxy-2-nitro-3-(propan-2-ol-2-yl)benzene |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(4-Methoxy-3-(propan-2-ol-2-yl)phenyl)ethan-1-one and 1-(3-Methoxy-4-(propan-2-ol-2-yl)phenyl)ethan-1-one |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique utilizes a directed metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the ortho position. wikipedia.orgbaranlab.org The methoxy group is an effective DMG. wikipedia.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of substituents exclusively at the position ortho to the methoxy group. wikipedia.orgorganic-chemistry.org This method offers high regioselectivity that is often not achievable with traditional electrophilic aromatic substitution. wikipedia.org The reaction was first reported independently by Henry Gilman and Georg Wittig around 1940. wikipedia.orgharvard.edu
Cross-Coupling Reactions for Aryl Substitution
Modern cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, provide versatile methods for forming carbon-carbon bonds. nih.gov To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, typically an aryl halide or triflate. For example, bromination of the aromatic ring via electrophilic aromatic substitution would yield a bromo-substituted derivative that can then participate in palladium-catalyzed cross-coupling reactions with various organometallic reagents. nih.gov This allows for the introduction of alkyl, aryl, or other organic fragments onto the aromatic ring.
Synthesis of Diverse Chemical Scaffolds and Libraries
The generation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. The strategic modification of a core scaffold allows for the systematic exploration of chemical space and the optimization of biological activity. While direct, high-throughput derivatization of this compound for the express purpose of large-scale chemical library synthesis is not extensively documented in publicly available literature, the inherent reactivity of its functional groups—the tertiary alcohol and the methoxy-substituted aromatic ring—provides a blueprint for potential diversification strategies.
General methodologies for the derivatization of tertiary benzylic alcohols can be applied to this compound to generate a variety of scaffolds. For instance, the hydroxyl group can be a handle for introducing a wide range of functionalities. Reactions such as etherification, esterification, and substitution can be envisaged. The benzylic nature of the alcohol also suggests that it could undergo reactions involving the formation of a stabilized carbocation intermediate, opening avenues for carbon-carbon and carbon-heteroatom bond formation.
One potential approach for scaffold diversification involves the acid-catalyzed reaction of this compound with various nucleophiles. This could lead to the generation of a library of compounds with diverse side chains. Furthermore, the methoxy group on the phenyl ring can be a subject for demethylation to yield a phenolic hydroxyl group, which can then be further functionalized, adding another layer of diversity to the resulting chemical library.
While specific examples are scarce, a patent for substituted propan-2-ol derivatives with fungicidal properties suggests that derivatization of similar scaffolds is of interest for creating biologically active molecules. mdpi.com This underscores the potential of a library based on this compound to yield compounds with interesting biological profiles.
Table 1: Potential Derivatization Reactions of this compound for Scaffold Diversity
| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product Class |
| Etherification | Alkyl halide, strong base (e.g., NaH) | Alkyl ethers |
| Esterification | Acyl chloride or carboxylic acid with coupling agent | Esters |
| Substitution (SN1-type) | Strong acid and nucleophile (e.g., HBr, NaN3) | Benzylic halides, azides |
| Friedel-Crafts Alkylation | With an activated alkene or alcohol under acidic conditions | Di- or poly-arylated propanes |
| Demethylation | Strong acid (e.g., HBr) or Lewis acid (e.g., BBr3) | Phenolic derivatives |
Incorporation into Polymeric and Supramolecular Architectures
The integration of specific molecular motifs into polymers and supramolecular assemblies is a powerful strategy for creating materials with novel functions. The structural characteristics of this compound, particularly the presence of a reactive hydroxyl group and an aromatic ring capable of non-covalent interactions, make it a candidate for such applications.
The hydroxyl group of this compound could serve as an initiator or a monomer in polymerization reactions. For example, it could initiate the ring-opening polymerization of cyclic esters or ethers. Alternatively, after suitable modification to introduce a polymerizable group (e.g., a vinyl or an acrylate (B77674) group), the resulting monomer could be incorporated into a polymer chain via radical or other polymerization mechanisms. The bulky methoxyphenyl group would be expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and conformational characteristics.
In the realm of supramolecular chemistry, the methoxyphenyl group of this compound can participate in various non-covalent interactions, including π-π stacking, cation-π interactions, and hydrogen bonding (if the methoxy group is converted to a hydroxyl group). These interactions are the driving forces for the self-assembly of molecules into well-defined, higher-order structures. Although specific examples of supramolecular architectures built from this compound are not readily found in the literature, the principles of supramolecular chemistry suggest its potential as a building block. For instance, molecules containing this motif could be designed to self-assemble into liquid crystals, gels, or other complex materials.
The study of porphyrins substituted with methoxyphenyl groups provides an insight into how such moieties can influence the properties of larger molecular systems, including their electronic spectra and electrochemical behavior, which are key to the functionality of many materials. rsc.org
Table 2: Potential Applications of this compound in Macromolecular Architectures
| Architecture Type | Method of Incorporation (Hypothetical) | Potential Properties/Applications |
| Polymeric | As an initiator for ring-opening polymerization. | Control over polymer molecular weight and architecture. |
| As a comonomer after functionalization with a polymerizable group. | Modified thermal and mechanical properties of the polymer. | |
| Supramolecular | As a building block in molecules designed for self-assembly. | Formation of liquid crystals, organogels, or molecular sensors. |
| As a guest molecule in host-guest complexes. | Controlled release, catalysis in confined spaces. |
Mechanistic Biological Investigations of 2 2 Methoxyphenyl Propan 2 Ol Derivatives in Vitro Research
Enzymatic Assays and Inhibition Mechanism Studies (e.g., farnesyl transferase)
The enzyme farnesyltransferase (FTase) has been a significant target in anticancer drug discovery due to its role in the post-translational modification of the Ras protein, a key player in cell signaling and proliferation. While direct studies on 2-(2-methoxyphenyl)propan-2-ol derivatives as FTase inhibitors are limited, research on structurally related compounds provides a basis for potential activity. For instance, a series of synthesized benzofuran-based compounds, which share aromatic and oxygen-containing features, have been shown to inhibit farnesyl transferase and act as antitumor agents. ptfarm.pl The most potent of these compounds exhibited an enzyme inhibitory activity with an IC50 value of 1.1 nM. ptfarm.pl
Furthermore, arteminolides, natural products with a different core structure but also containing oxygenated functionalities, have been identified as inhibitors of farnesyl protein transferase with IC50 values in the range of 0.7 to 1 μM. acs.org These findings suggest that the structural elements present in derivatives of this compound could potentially be optimized to achieve farnesyl transferase inhibition. However, dedicated enzymatic assays on direct derivatives of this compound are necessary to confirm and characterize such potential inhibitory activity.
Receptor Binding and Ligand-Target Interaction Analysis
The 2-methoxyphenyl group is a common pharmacophore in ligands targeting various receptors, particularly in the central nervous system. In vitro radioligand binding assays have been instrumental in characterizing the affinity and selectivity of derivatives for specific receptor subtypes.
A study on MCI-9042, a compound with a 3-methoxyphenyl (B12655295) derivative structure, and its metabolite M-1, which is a propanol (B110389) derivative, demonstrated strong displacement of radioligands from 5HT2-receptors. nih.gov This indicates a high affinity for this serotonin (B10506) receptor subtype, while showing weak displacement for 5HT1-, alpha 1-, alpha 2-, beta-adrenergic, and muscarinic receptors, suggesting specificity. nih.gov
In another study, a series of 1,4-substituted piperazine (B1678402) derivatives containing a 1-(o-methoxyphenyl)piperazine moiety were synthesized and evaluated for their affinity towards α1- and α2-adrenoceptors. ingentaconnect.com The most active compounds displaced [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range, with Ki values between 2.1 and 13.1 nM. ingentaconnect.com For instance, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (5) showed a Ki value of 2.1 nM for α1-receptors and was 61.05-fold more selective for α1 over α2-receptors. ingentaconnect.com The compound 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4) displayed a Ki of 2.4 nM and a 142.13-fold selectivity for α1-adrenoceptors. ingentaconnect.com These results underscore the importance of the 2-methoxyphenylpiperazine moiety for high-affinity binding to α1-adrenoceptors. ingentaconnect.com
Furthermore, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been investigated as high-affinity antagonists for the D3 dopamine (B1211576) receptor. nih.gov These studies highlight the versatility of the 2-methoxyphenyl group in designing ligands with specific receptor binding profiles.
| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Selectivity | Reference |
| MCI-9042 | 5HT2 | Strong displacement | Specific for 5HT2 | nih.gov |
| M-1 | 5HT2 | Strong displacement | Specific for 5HT2 | nih.gov |
| 1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4) | α1-adrenoceptor | 2.4 nM | 142.13-fold over α2 | ingentaconnect.com |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (5) | α1-adrenoceptor | 2.1 nM | 61.05-fold over α2 | ingentaconnect.com |
| Compound 10 | α1-adrenoceptor | 781 nM | - | ingentaconnect.com |
Cell-Based Assays for Pathway Modulation and Cellular Activity (e.g., cell proliferation inhibition)
Cell-based assays are crucial for understanding the functional consequences of ligand-receptor interactions and for evaluating the potential therapeutic effects of compounds on cellular processes like proliferation. A notable derivative, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS1015), an analog of naftopidil (B1677906), has demonstrated significant anticancer activity in vitro. mdpi.comresearchgate.net
In a study using various human cancer cell lines, HUHS1015 was identified as the most potent among 21 synthesized naftopidil analogues in reducing cell viability. mdpi.com The compound induced cell death in a wide range of cancer cell lines, including those from malignant pleural mesothelioma, lung cancer, hepatoma, gastric cancer, colorectal cancer, bladder cancer, prostate cancer, and renal cancer. mdpi.comresearchgate.net The mechanism of cell death was found to be dependent on the cancer cell type and included both necrosis (necroptosis) and apoptosis. mdpi.com
| Cancer Cell Line | Treatment | Effect | Reference |
| Malignant Pleural Mesothelioma (NCI-H28, NCI-H2052, NCI-H2452, MSTO-211H) | HUHS1015 | Reduced cell viability | mdpi.com |
| Lung Cancer | HUHS1015 | Induces cell death | mdpi.comresearchgate.net |
| Hepatoma | HUHS1015 | Induces cell death | mdpi.comresearchgate.net |
| Gastric Cancer | HUHS1015 | Induces cell death | mdpi.comresearchgate.net |
| Colorectal Cancer | HUHS1015 | Induces cell death | mdpi.comresearchgate.net |
| Bladder Cancer | HUHS1015 | Induces cell death | mdpi.comresearchgate.net |
| Prostate Cancer | HUHS1015 | Induces cell death | mdpi.comresearchgate.net |
| Renal Cancer | HUHS1015 | Induces cell death | mdpi.comresearchgate.net |
Another derivative, (1-(4-chlorobenzyl)-N-(1-(2-methoxyphenyl)propane-2-yl)-N-methyl-1H-pyrrole-2-carboxamide), has shown significant antibacterial activity against several bacterial species. mdpi.com This highlights the broad spectrum of cellular activities that can be achieved through derivatization of the this compound scaffold.
Structure-Activity Relationship (SAR) Studies of Analogs and Metabolites
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds into potent and selective drug candidates. For derivatives related to this compound, several SAR studies have shed light on the structural features that govern their biological activity.
In the case of the α1-adrenoceptor antagonists, the presence of the 1-(o-methoxyphenyl)piperazine moiety was found to be crucial for high affinity. ingentaconnect.com The nature of the substituent on the phenoxyalkyl portion of the molecule also significantly influenced both affinity and selectivity. ingentaconnect.com
For a series of EML4-ALK inhibitors, it was discovered that the oxygen atom in the 2-methoxy group was important for the compound's inhibitory activity. nii.ac.jp Replacement of the 2-methoxy group with a 3-methoxy group was found to enhance the inhibitory activity in some cases. nii.ac.jp
In the development of HIV inhibitors from betulinic acid derivatives, the linkage between the core structure and appended functional groups was critical. nih.gov For example, changing an amide linkage to an ester linkage was detrimental to the activity in one instance, while a different ester-linked derivative showed equivalent activity to its amide counterpart. nih.gov These examples, while not directly involving this compound, illustrate the principles of how subtle structural modifications can lead to significant changes in biological activity.
The synthesis and evaluation of a series of 1-aryl-3-substituted propanol derivatives as antimalarial agents also provide SAR insights, although the direct connection to the 2-methoxyphenyl substitution pattern is not the primary focus. semanticscholar.org
Molecular Level Insights into Biological Responses
Understanding the biological responses to a compound at the molecular level provides a deeper comprehension of its mechanism of action. For derivatives of this compound, molecular insights are often gleaned from the functional outcomes of their interactions with specific targets.
The anticancer activity of the naftopidil analogue HUHS1015 is a prime example. While naftopidil itself is an α1-adrenoceptor antagonist, studies suggest that its anticancer effects, and by extension those of its more potent analogue HUHS1015, are independent of α1-adrenoceptor blockade. mdpi.comresearchgate.net This points to the engagement of other, as-yet-unidentified molecular targets or pathways that are critical for the observed induction of apoptosis and necrosis in cancer cells. mdpi.com
The antagonistic activity of certain derivatives at the 5HT2 and α1-adrenergic receptors suggests that these compounds can modulate signaling pathways regulated by these receptors. nih.govingentaconnect.com For instance, blockade of α1-adrenoceptors can lead to vasodilation, a well-established physiological effect.
While detailed molecular docking studies and crystallographic data for derivatives of this compound bound to their targets are not extensively available, the existing in vitro data provide a solid foundation for future investigations aimed at elucidating the precise molecular interactions that drive their biological activities. The diverse pharmacological profiles observed for this class of compounds underscore the rich chemical space that can be explored starting from the this compound scaffold.
Future Research Directions and Emerging Applications of 2 2 Methoxyphenyl Propan 2 Ol in Academia
Development of Novel Synthetic Methodologies
Future research is anticipated to focus on developing more efficient and stereoselective synthetic routes to 2-(2-Methoxyphenyl)propan-2-ol and its derivatives. While the compound itself can be synthesized through methods like Grignard reactions between 2-methoxyacetophenone (B1211565) and a methylmagnesium halide, academic research is likely to pursue more sophisticated and sustainable approaches.
One promising direction is the use of biocatalysis. For instance, the lipase-catalyzed kinetic resolution of related compounds, such as 1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, has been shown to be effective in producing enantiomerically pure alcohols. doi.org Similar enzymatic strategies could be developed for the asymmetric synthesis of chiral derivatives of this compound, which is crucial for their application in medicinal chemistry.
Acid-mediated ring-opening reactions of cycloadducts derived from maltol (B134687) and aryl acetylenes have also been shown to produce aryl-substituted 2-methoxyphenol (guaiacol) derivatives, indicating another potential pathway for creating functionalized precursors to the target compound. Furthermore, a convenient, large-scale synthesis of the related (S)-(+)-2-(2-methoxyphenyl)propanoic acid has been achieved through the resolution of the racemic acid with quinine, a method that could be adapted for the production of chiral starting materials for the synthesis of this compound derivatives. doi.org
Research into lignin (B12514952) model compounds, which share the methoxyphenylpropanol backbone, also offers insights into novel synthetic strategies. For example, a two-step reaction involving a horseradish peroxidase-catalyzed process has been used to synthesize a β-5 dimeric lignin model compound. protocols.io Exploring such enzymatic and biomimetic approaches could lead to more environmentally friendly and efficient syntheses.
Advanced Materials Science Applications Based on the Scaffold
The this compound scaffold holds potential for the development of advanced materials, primarily due to its aromatic and hydroxyl functionalities. These features allow for its incorporation into polymeric structures and the tuning of photophysical properties.
The aromatic ring of the scaffold can participate in π-π stacking interactions, which is a valuable characteristic for creating ordered molecular assemblies and functional materials. mdpi.com This property could be exploited in the design of organic semiconductors, liquid crystals, or functional polymers. For instance, by functionalizing the scaffold with appropriate chromophores, it could be used to create "push-pull" fluorophores with applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. mdpi.com Research on α-arylamino-2,2′-bipyridines has shown that the introduction of methoxyphenyl groups can influence the photophysical properties, suggesting that derivatives of this compound could be tailored for specific optical applications. mdpi.com
Furthermore, the tertiary alcohol group provides a site for polymerization or grafting onto other polymer backbones. This could lead to the development of novel polymers with tailored properties, such as thermal stability, refractive index, or gas permeability. The scaffold could be incorporated into hydrogels for tissue engineering, where the porous structure and biocompatibility are crucial. mdpi.com While synthetic polymers often lack the necessary hydrophilicity for cell adhesion, the hydroxyl group of the this compound unit could improve this property. nih.gov
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery of new molecules with desired properties. For the this compound scaffold, computational methods can play a significant role in predicting the properties of its derivatives and guiding synthetic efforts.
Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, reactivity, and spectral properties of novel derivatives. This can help in the rational design of new materials with specific photophysical or electronic characteristics, as mentioned in the previous section. For example, computational screening could identify promising candidates for fluorescent probes or organic electronic materials before their synthesis is attempted, saving time and resources.
In the context of bioactive molecule design, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. This approach is crucial for lead optimization and understanding the structure-activity relationships (SAR) of potential drug candidates. The PubChem database already provides computed properties for this compound, such as its XLogP3-AA value, which is a measure of its lipophilicity and an important parameter in drug design.
Role in the Design of Bioactive Molecules and Lead Optimization (excluding clinical trials)
The this compound scaffold is a valuable building block in medicinal chemistry due to its presence in various bioactive molecules. cymitquimica.com The arylpropanolamine skeleton is a key feature in many pharmacologically active compounds, and derivatives of this compound are being explored for a range of therapeutic applications.
Research has shown that 1-aryl-3-substituted propanol (B110389) derivatives possess antimalarial activity. nih.govnih.gov This suggests that the this compound core could be a starting point for the design of new antimalarial agents. Similarly, arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and they also exhibit a broad range of other biological activities, including antibacterial, anticonvulsant, and anticancer effects. researchgate.netresearchgate.net The structural similarity of this compound to these compounds makes it an attractive scaffold for the development of new therapeutic agents in these areas.
Furthermore, related structures have been investigated as farnesyl transferase inhibitors, which are a target for anticancer drug development. google.com The exploration of different substituents on the aromatic ring and modifications of the propanol side chain of the this compound scaffold could lead to the discovery of potent and selective inhibitors.
The table below summarizes the potential therapeutic areas for derivatives based on the this compound scaffold, as suggested by research on related compounds.
| Therapeutic Area | Related Compound Class | Potential Application of Derivatives |
| Malaria | 1-Aryl-3-substituted propanols | Development of new antimalarial drugs |
| Inflammation, Pain, Cancer | Arylpropionic acids | Novel anti-inflammatory, analgesic, and anticancer agents |
| Cancer | Farnesyl transferase inhibitors | Development of new anticancer therapies |
| Cardiovascular diseases | (S)-Enciprazine precursor | Synthesis of cardiovascular drugs |
Exploration of New Chemical Space through Functionalization
The functionalization of the this compound scaffold is a key strategy for exploring new chemical space and generating novel molecules with unique properties. The presence of the aromatic ring and the tertiary alcohol group provides multiple sites for chemical modification.
The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents at different positions. This can be used to modulate the electronic properties, steric hindrance, and lipophilicity of the molecule, which is crucial for tuning its biological activity or material properties. For example, the introduction of iodo-substituents, as seen in 2-(2-Iodophenyl)propan-2-ol, provides a handle for further cross-coupling reactions to build more complex structures. bldpharm.com
The tertiary alcohol group can be used as a synthetic handle for esterification, etherification, or replacement with other functional groups. These modifications can significantly alter the molecule's properties and lead to the discovery of new applications. For instance, converting the alcohol to an ester or an ether could improve its metabolic stability or pharmacokinetic profile in a drug discovery context.
By systematically exploring the different functionalization possibilities, researchers can generate large libraries of novel compounds based on the this compound scaffold. High-throughput screening of these libraries against various biological targets or for specific material properties could lead to the discovery of new lead compounds for drug development or novel materials with advanced functionalities.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)propan-2-ol, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation or Grignard reactions. For example, reacting 2-methoxyphenylmagnesium bromide with acetone in anhydrous THF under nitrogen atmosphere can yield the target compound. Reaction efficiency depends on temperature control (0–5°C for Grignard addition) and stoichiometric ratios (1:1.2 molar ratio of aryl bromide to ketone). Post-reaction quenching with ammonium chloride and purification via fractional distillation (boiling point ~202–216°C) are critical steps .
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer : After synthesis, perform liquid-liquid extraction using dichloromethane and water to remove polar impurities. Dry the organic layer with anhydrous Na₂SO₄, followed by vacuum distillation (BP: ~216°C at 760 mmHg). For higher purity, use column chromatography (silica gel, hexane:ethyl acetate 4:1). Confirm purity via GC-MS or HPLC with a C18 column (retention time ~8–10 min under isocratic elution) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Look for a singlet at δ ~1.6 ppm (two methyl groups) and aromatic protons at δ ~6.8–7.4 ppm (ortho-substituted methoxy group).
- IR : Confirm O-H stretch (~3450 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹, and aromatic C=C (~1600 cm⁻¹).
- Mass Spec : Molecular ion peak at m/z 166 (C₁₀H₁₄O₂). Cross-reference with PubChem or EPA DSSTox databases for validation .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., temperature, solvent purity). Systematically test solubility in ethanol, DMSO, and hexane at 25°C using UV-Vis spectroscopy (λmax ~270 nm). For example, solubility in ethanol is ~50 mg/mL, while hexane solubility is <5 mg/mL. Note that hygroscopicity (polarity) may alter results; store samples in desiccators before testing .
Q. What computational methods are suitable for modeling the reaction mechanism of this compound synthesis?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to simulate Friedel-Crafts pathways. Analyze transition states and activation energies (ΔG‡) for aryl-ketone coupling. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate computational models. Software like Gaussian or ORCA is recommended .
Q. How does the stability of this compound vary under acidic or basic conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Acidic : Incubate in 0.1M HCl at 40°C for 24h. Monitor via TLC (silica gel, Rf ~0.5). Degradation products may include 2-methoxyphenol.
- Basic : Treat with 0.1M NaOH; expect saponification of the tertiary alcohol. Use LC-MS to identify fragments (e.g., m/z 123 for cleaved methoxybenzene). Store at -20°C in amber vials to minimize hydrolysis .
Q. What strategies mitigate discrepancies in reported boiling points (202–219°C) for this compound?
- Methodological Answer : Variations arise from impurities or pressure calibration errors. Use a calibrated digital manometer during distillation. Compare results with literature values from Kanto Chemical’s catalog (BP: 202°C) and PubChem (BP: 216.4°C). Report pressure-adjusted values using the Antoine equation .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in electrophilic substitution reactions?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for volatile intermediates.
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Class D).
- First Aid : For skin contact, wash with 10% ethanol-water solution; eye exposure requires 15 min saline irrigation. Refer to SDS from Combi-Blocks for toxicity data (H303/H313 risks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
